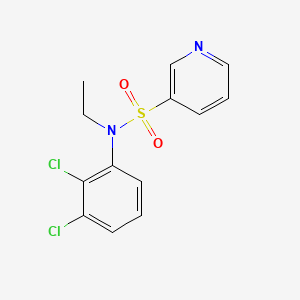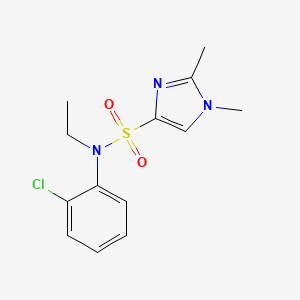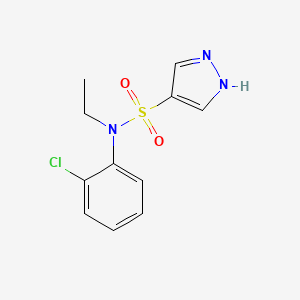
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal and pharmaceutical chemistry due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide typically involves the reaction of 2,3-dichloroaniline with ethylpyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the sulfonamide group, to form corresponding amines.
Substitution: It can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide moiety is known for its antibacterial properties, making it a candidate for the development of new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of enzyme function and interference with cellular processes.
Comparación Con Compuestos Similares
2,3-Dichlorophenylpiperazine: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals.
N-(2,3-Dichlorophenyl)-2-nitrobenzene-sulfonamide: Another sulfonamide derivative with similar biological activities.
3,4-Dichlorophenylpiperazine: A positional isomer with different biological properties.
Uniqueness: N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide is unique due to its specific combination of the pyridine ring and sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-17(12-7-3-6-11(14)13(12)15)20(18,19)10-5-4-8-16-9-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOYXTDUJJVVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)


![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6626178.png)
![Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate](/img/structure/B6626184.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6626196.png)
![1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene](/img/structure/B6626202.png)
![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)
![4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6626214.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6626225.png)
